5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.:
Cat. No.: VC17660848
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3 |
| Standard InChI Key | LXLBBPJPABTJJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(C(=O)N1C)C)CN |
Introduction
Structural Characterization
Core Framework and Substitution Patterns
The tetrahydropyrimidinedione scaffold consists of a six-membered ring with two ketone groups at positions 2 and 4. In 5-(aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, substitutions include:
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1- and 3-Methyl groups: These alkyl substituents enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .
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5-Aminomethyl group: A primary amine (-CH2NH2) at position 5 introduces polarity and hydrogen-bonding capacity, critical for molecular recognition .
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6-Methyl group: Adds further hydrophobicity, modulating solubility and partition coefficients .
The molecular formula is inferred as C9H14N4O2 based on structural analogs, with a calculated molecular weight of 210.24 g/mol .
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s structure generator suggest:
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IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) .
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NMR: Expected signals include singlet peaks for methyl groups (δ 1.2–1.5 ppm) and doublets for aminomethyl protons (δ 3.0–3.5 ppm) .
Synthesis and Reaction Pathways
Synthetic Strategies
Analogous compounds, such as 6-amino-1,3-dimethyluracil, are synthesized via:
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Alkylation of Pyrimidine Precursors: Reacting 4-amino-2,6-dihydroxypyrimidine with methyl iodide under basic conditions yields 1,3-dimethyl derivatives .
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Cyclization Reactions: Condensation of urea derivatives with cyanoacetic acid in acetic anhydride forms the tetrahydropyrimidinedione core .
For the target compound, a plausible route involves:
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Step 1: Introduction of 1,3,6-trimethyl groups via sequential alkylation.
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Step 2: Functionalization at position 5 using aminomethylating agents like formaldehyde and ammonia .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 1, 3, 5, and 6.
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Stability of the Aminomethyl Group: Preventing oxidation or side reactions during synthesis .
Physicochemical Properties
Solubility and Partitioning
Based on analogs:
The aminomethyl group enhances aqueous solubility, while methyl substitutions reduce polarity .
Thermal Stability
Analogous compounds exhibit:
Biological and Industrial Applications
Cosmetic and Material Science
Per EU Regulation 1223/2009, methylated heterocycles are used in UV filters and stabilizers due to their photostability .
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